N-(2-(Pyridin-2-yl)ethyl)acetamide
Overview
Description
N-(2-(Pyridin-2-yl)ethyl)acetamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to an ethyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-(Pyridin-2-yl)ethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an acylating agent such as acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid .
Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane. This method is advantageous as it avoids the use of metal catalysts and operates under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The oxidative amidation method mentioned earlier is particularly attractive for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyridin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(2-(Pyridin-2-yl)ethyl)amine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(2-(Pyridin-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)acetamide: Lacks the ethyl chain, making it less flexible in terms of molecular interactions.
N-(2-(Pyridin-2-yl)ethyl)amine: Similar structure but with an amine group instead of an amide, leading to different reactivity and applications.
2-(2-Pyridyl)ethylamine: Contains an amine group and is used in different contexts, such as in the synthesis of pharmaceuticals.
Uniqueness
N-(2-(Pyridin-2-yl)ethyl)acetamide is unique due to its combination of a pyridine ring and an acetamide group connected by an ethyl chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Biological Activity
N-(2-(Pyridin-2-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring linked to an ethyl chain and an acetamide functional group. Its molecular formula is , with a molecular weight of 164.20 g/mol. The structural arrangement plays a crucial role in its interaction with biological targets.
Biological Activities
The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various enzymes and receptors. Key activities include:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for use as antimicrobial agents.
- Anticancer Activity : Research suggests that modifications in the molecular structure can enhance anticancer properties, particularly against specific cancer cell lines such as HepG2 and MDA-MB-231 .
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes, thereby blocking their active sites.
The mechanisms through which this compound exerts its biological effects involve:
- Binding to Enzymes : The compound's ability to bind to enzyme active sites inhibits their activity, which is crucial in therapeutic applications against diseases like cancer and infections.
- Modulation of Receptor Activity : By interacting with various receptors, the compound can modulate physiological responses, which may lead to therapeutic benefits in inflammatory conditions .
Anticancer Activity
A study evaluating the cytotoxic effects of this compound analogs revealed significant activity against HepG2 and MDA-MB-231 cell lines. The IC50 values were reported as follows:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG2 | 74.2 |
This compound | MDA-MB-231 | 27.1 |
These results indicate that the compound has moderate cytotoxic activity, warranting further investigation into its potential as an anticancer agent .
Antimicrobial Screening
In antimicrobial assays, this compound demonstrated activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Comparative Analysis with Analogous Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-Amino-N-(1-(pyridin-3-yl)ethyl)acetamide | Variation in amino group position | Potential anti-cancer activity |
N,N-Dimethyl-N-(1-(pyridin-4-yl)ethyl)acetamide | Dimethyl substitution on nitrogen | Enhanced solubility |
This table highlights how slight modifications in structure can lead to different biological activities and applications.
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h2-4,6H,5,7H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPOTYPCMARYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285680 | |
Record name | n-[2-(pyridin-2-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-22-9 | |
Record name | NSC42621 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-[2-(pyridin-2-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.